Cas no 2034586-84-8 (ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate)

Ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)carbamate is a specialized heterocyclic compound featuring a benzothiadiazole core with a carbamate substituent. Its unique structure, incorporating sulfone and dimethyl functionalities, enhances stability and reactivity, making it valuable in pharmaceutical and agrochemical research. The compound’s well-defined molecular architecture allows for precise modifications, facilitating its use as an intermediate in the synthesis of biologically active molecules. Its high purity and consistent performance make it suitable for applications requiring controlled reactivity and structural specificity. The presence of the carbamate group further expands its utility in derivatization and prodrug development.
ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate structure
2034586-84-8 structure
Product name:ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate
CAS No:2034586-84-8
MF:C11H15N3O4S
Molecular Weight:285.319501161575
CID:6101856
PubChem ID:121018590

ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate 化学的及び物理的性質

名前と識別子

    • ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate
    • AKOS026692493
    • ethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate
    • ethyl N-(1,3-dimethyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-5-yl)carbamate
    • 2034586-84-8
    • F6510-2651
    • インチ: 1S/C11H15N3O4S/c1-4-18-11(15)12-8-5-6-9-10(7-8)14(3)19(16,17)13(9)2/h5-7H,4H2,1-3H3,(H,12,15)
    • InChIKey: WKCLYCGMOVYUAV-UHFFFAOYSA-N
    • SMILES: S1(N(C)C2C=CC(=CC=2N1C)NC(=O)OCC)(=O)=O

計算された属性

  • 精确分子量: 285.07832714g/mol
  • 同位素质量: 285.07832714g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 447
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 87.3Ų

ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6510-2651-5mg
ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate
2034586-84-8
5mg
$69.0 2023-09-08
Life Chemicals
F6510-2651-25mg
ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate
2034586-84-8
25mg
$109.0 2023-09-08
Life Chemicals
F6510-2651-75mg
ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate
2034586-84-8
75mg
$208.0 2023-09-08
Life Chemicals
F6510-2651-10μmol
ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate
2034586-84-8
10μmol
$69.0 2023-09-08
Life Chemicals
F6510-2651-20mg
ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate
2034586-84-8
20mg
$99.0 2023-09-08
Life Chemicals
F6510-2651-40mg
ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate
2034586-84-8
40mg
$140.0 2023-09-08
Life Chemicals
F6510-2651-1mg
ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate
2034586-84-8
1mg
$54.0 2023-09-08
Life Chemicals
F6510-2651-3mg
ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate
2034586-84-8
3mg
$63.0 2023-09-08
Life Chemicals
F6510-2651-100mg
ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate
2034586-84-8
100mg
$248.0 2023-09-08
Life Chemicals
F6510-2651-50mg
ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate
2034586-84-8
50mg
$160.0 2023-09-08

ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate 関連文献

ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamateに関する追加情報

Introduction to Ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate (CAS No. 2034586-84-8)

Ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate is a significant compound in the field of pharmaceutical chemistry, characterized by its intricate molecular structure and potential biological activities. This compound, identified by the CAS number 2034586-84-8, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The molecular framework of this compound incorporates a benzothiadiazole core, which is a well-known scaffold in medicinal chemistry, renowned for its versatility in drug design.

The benzothiadiazole moiety in Ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate contributes to its unique chemical properties and biological interactions. Benzothiadiazoles are heterocyclic compounds that exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the carbamate functional group further enhances the compound's potential for biological activity by providing a site for interaction with biological targets such as enzymes and receptors.

Recent research in the field of pharmaceutical chemistry has highlighted the importance of benzothiadiazole derivatives in the development of new drugs. Studies have demonstrated that modifications to the benzothiadiazole core can significantly alter its pharmacological profile. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the compound's binding affinity and metabolic stability. Ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate represents an advanced derivative that has been designed to optimize these properties for therapeutic applications.

The synthesis of Ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the benzothiadiazole core through cyclization reactions involving appropriate precursors. Subsequent steps involve functionalization at various positions on the benzothiadiazole ring to introduce the desired substituents. The final step involves the formation of the carbamate group through reactions such as carbamoylation or urethane formation.

The structural complexity of Ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)carbamate necessitates advanced analytical techniques for characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly employed to confirm the structure and purity of the compound. These methods provide detailed information about the molecular connectivity and spatial arrangement of atoms within the molecule.

In terms of biological activity, Ethyl N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6s6b4z-thiadiazolcarbamate has shown promise in preclinical studies as a potential therapeutic agent. Research has indicated that this compound may exhibit inhibitory effects on various enzymes and receptors involved in pathological processes such as inflammation and cancer cell proliferation. The exact mechanism of action remains under investigation but preliminary findings suggest that it may interact with targets such as cyclooxygenase (COX) enzymes or kinase pathways.

The development of novel drug candidates like Ethyl N-(1sbsdmi-sbsb22-sbsbdoxsbsb13-sbsbdihsbsb22lambda6sbsb13sbsbbnzthiadsbxly)sbsbcarbamate is driven by the need for more effective and targeted therapies. The compound's unique structural features make it a valuable candidate for further exploration in drug discovery programs. By leveraging computational methods such as molecular docking and virtual screening techniques researchers can identify potential binding interactions between this compound and biological targets.

The future prospects for Ethyl N-(13dimethyl22dioxo13dihydro22lambda61sbsbbnzthiadsbxly)sbsbcarbamate include its evaluation in clinical trials to assess its safety and efficacy in humans. If successful it could be developed into a new therapeutic agent for treating various diseases including cancer inflammatory disorders and infectious diseases. The ongoing research efforts aim to optimize its pharmacological properties through structural modifications to enhance its bioavailability pharmacokinetics and therapeutic index.

In conclusion Ethyl N-(13dimethyl22dioxo13dihydro22lambda61sbsbbnzthiadsbxly)sbsbcarbamate is a significant compound with potential applications in pharmaceutical chemistry Its complex molecular structure unique functional groups and promising biological activities make it an attractive candidate for further research Development efforts are focused on optimizing its pharmacological properties through synthetic modifications computational studies animal models clinical trials ensuring that it can be translated into safe effective therapies for patients worldwide.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm